

ATTO 390 Azide: A Cost-Benefit Analysis for Advanced Fluorescence Applications

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Compound of Interest

Compound Name: **ATTO 390 azide**

Cat. No.: **B12055858**

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For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that directly impacts experimental outcomes. **ATTO 390 azide**, a coumarin-based fluorescent label, has emerged as a versatile tool for bioorthogonal labeling via click chemistry. This guide provides a comprehensive cost-benefit analysis of **ATTO 390 azide** by objectively comparing its performance against other commercially available fluorescent azides, supported by experimental data and detailed protocols.

Performance Characteristics: A Quantitative Comparison

ATTO 390 azide is characterized by its high fluorescence quantum yield, large Stokes shift, and good photostability, making it suitable for a range of applications from fluorescence microscopy to flow cytometry.^{[1][2]} To provide a clear comparison, the following table summarizes the key photophysical and price information for **ATTO 390 azide** and its common alternatives.

Feature	ATTO 390 Azide	Alexa Fluor 350 Azide	DyLight 405 Azide	Coumarin 343 Azide
Excitation Max (nm)	390[3]	346[4][5]	400[2]	~358 (post-click)[6]
Emission Max (nm)	476[3]	442[4][5]	420[2]	~480 (post-click)[6]
**Molar Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$) **				
Quantum Yield (Φ)	0.90[3]	~0.58 (parent dye)[9]	High (not specified)[2]	0.63 (parent dye)[1][10]
Price (per 1 mg)	~\$198 - \$397[3][4]	~\$168[11]	~\$422 (NHS Ester)[6]	Varies by supplier
Key Advantages	High quantum yield, good photostability[1][2]	Well-established dye family, moderate photostability[12][13]	High molar extinction coefficient, good photostability[2][14]	Fluorogenic potential (fluorescence increases upon clicking)[6]
Potential Limitations	Higher cost compared to some alternatives.	Lower molar extinction coefficient compared to others.	Higher cost.	Limited data on azide-specific photophysical properties.

Experimental Protocols and Applications

The primary application for **ATTO 390 azide** and its alternatives is the covalent labeling of biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."^{[1][15][16]} This bioorthogonal reaction is highly specific and efficient, allowing for the precise attachment of a fluorescent probe to a target molecule, such as a protein, nucleic acid, or glycan, that has been metabolically or enzymatically engineered to contain an alkyne group.^{[17][18]}

General Protocol for Protein Labeling via Click Chemistry

This protocol outlines the fundamental steps for labeling an alkyne-modified protein with a fluorescent azide like **ATTO 390 azide**.

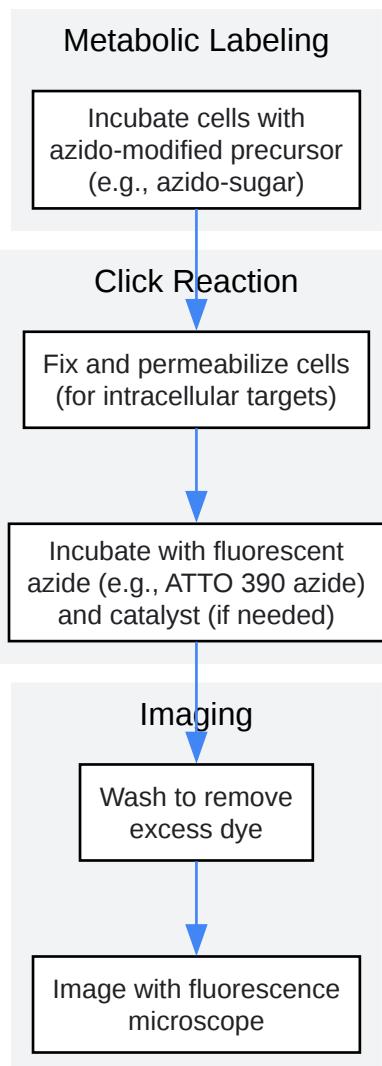
- Protein Preparation: The target protein is expressed or chemically modified to incorporate a terminal alkyne group.
- Reagent Preparation:
 - Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Prepare a stock solution of the fluorescent azide (e.g., **ATTO 390 azide**) in an organic solvent like DMSO.
 - For CuAAC, prepare fresh stock solutions of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA). [\[14\]](#)
- Click Reaction:
 - To the protein solution, add the fluorescent azide stock solution.
 - For CuAAC, add the copper catalyst components. The reaction is typically incubated at room temperature for 1-4 hours.[\[14\]](#)
 - For SPAAC, if using a strained alkyne (e.g., DBCO), no copper catalyst is needed. The reaction proceeds upon mixing the protein and the azide.
- Purification: Remove excess dye and catalyst by methods such as dialysis, size exclusion chromatography, or spin filtration.[\[14\]](#)
- Characterization: Confirm labeling efficiency using techniques like SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Application in Cellular Imaging

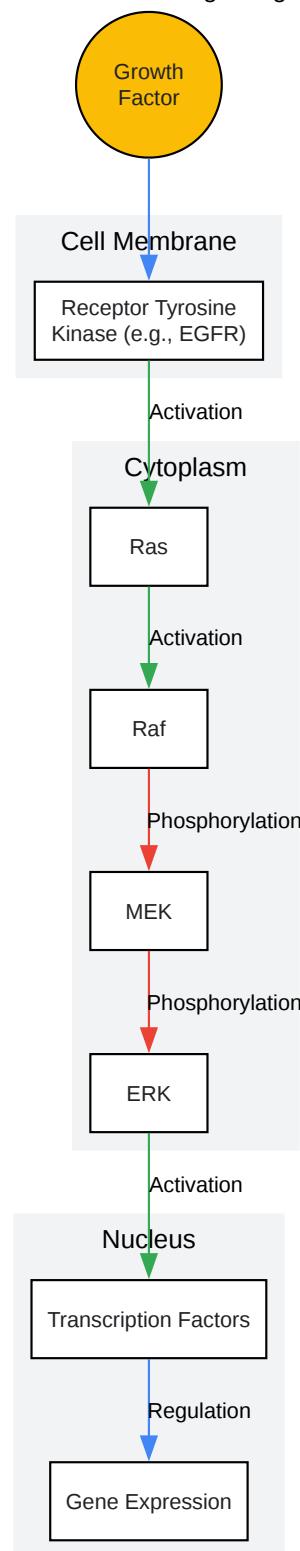
Fluorescent azides are instrumental in visualizing cellular components and processes. For instance, metabolic labeling with an azido-sugar followed by click chemistry with a fluorescent azide allows for the imaging of glycans on the cell surface or within intracellular compartments. [3]

Experimental Workflow for Cellular Imaging:

Workflow for Cellular Imaging with Fluorescent Azides



Simplified MAPK/ERK Signaling Pathway

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